Demeclocycline calcium

Pharmacokinetics Dosing Regimen Drug Selection

Demeclocycline calcium (CAS 17146-81-5) is the calcium salt of demeclocycline, a semi-synthetic, orally active antibiotic belonging to the tetracycline class, originally derived from a mutant strain of *Streptomyces aureofaciens*. Like other tetracyclines, it acts as a bacteriostatic agent by reversibly binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.

Molecular Formula C42H40CaCl2N4O16
Molecular Weight 967.8 g/mol
CAS No. 17146-81-5
Cat. No. B15622848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeclocycline calcium
CAS17146-81-5
Molecular FormulaC42H40CaCl2N4O16
Molecular Weight967.8 g/mol
Structural Identifiers
InChIInChI=1S/2C21H21ClN2O8.Ca/c2*1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h2*3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);/q;;+2/p-2/t2*6-,7-,14-,15-,21-;/m00./s1
InChIKeyQQXQIPIVPIESBV-IQDXIELBSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Demeclocycline Calcium (CAS 17146-81-5): A Specialized Tetracycline for SIADH Research and Analytical Standards


Demeclocycline calcium (CAS 17146-81-5) is the calcium salt of demeclocycline, a semi-synthetic, orally active antibiotic belonging to the tetracycline class, originally derived from a mutant strain of *Streptomyces aureofaciens* [1]. Like other tetracyclines, it acts as a bacteriostatic agent by reversibly binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis . While its antibacterial spectrum is broad and similar to its class peers, demeclocycline is distinguished by its slower excretion, which maintains effective blood levels for longer periods compared to tetracycline, and a unique secondary pharmacology: it induces a reversible, dose-dependent nephrogenic diabetes insipidus by antagonizing the action of antidiuretic hormone (ADH) in the renal tubules [2][3]. This specific property underpins its primary, niche clinical application for the treatment of chronic hyponatremia in Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH), a role not shared by other widely used tetracycline analogs like doxycycline or minocycline [2].

Why Demeclocycline Calcium is Not Interchangeable with Other Tetracycline Analogs in Critical Applications


Generic substitution with other tetracyclines like doxycycline, minocycline, or even demeclocycline hydrochloride is not scientifically sound for all applications. While the class shares a common antibacterial mechanism, demeclocycline calcium is defined by its unique dual pharmacology: it is both an antibiotic and an ADH antagonist [1]. This latter property is a distinct, off-target effect not present in other major tetracyclines, making it the only member of its class with a primary clinical indication for SIADH-induced hyponatremia [1]. Furthermore, even within the demeclocycline family, the specific salt form (calcium vs. hydrochloride) dictates the molecular weight, solubility profile, and analytical reference standard, leading to different dissolution kinetics and stability in research formulations . Substitution could therefore lead to failed or misinterpreted results in studies of ADH antagonism, calcium chelation dynamics, or any analytical procedure requiring a precise reference standard. The quantifiable differences outlined in Section 3 must inform any procurement decision.

Quantitative Comparative Data for Demeclocycline Calcium (CAS 17146-81-5) Against Key Analogs


Superior Excretion Half-Life vs. First-Generation Tetracycline

Demeclocycline is excreted more slowly than tetracycline, leading to a longer biological half-life. This pharmacokinetic difference allows for less frequent dosing compared to the parent compound tetracycline [1]. This is a class-level characteristic of the demeclocycline base molecule, relevant to both the calcium and hydrochloride salt forms.

Pharmacokinetics Dosing Regimen Drug Selection

Unique ADH Antagonism: The Key Differentiator for SIADH Research

Unlike other clinically relevant tetracyclines (e.g., doxycycline, minocycline, tetracycline), demeclocycline induces a dose-dependent, reversible nephrogenic diabetes insipidus by directly antagonizing the action of antidiuretic hormone (ADH) on the renal tubules [1]. This is not a class effect; it is a unique property of demeclocycline. The effective dose for this indication is significantly higher than for its antibacterial use.

SIADH Hyponatremia Nephrogenic Diabetes Insipidus ADH Antagonism

Comparative MIC Against MDR-TB: Demeclocycline's Intermediate Potency

In a 2023 study evaluating tetracycline analogs against clinical isolates of *Mycobacterium tuberculosis*, including multi-drug resistant (MDR) strains, demeclocycline demonstrated an MIC range of 0.25 to 25.06 μg/mL [1]. This activity is intermediate within the class; it was less potent than doxycycline but more potent than methacycline in the same assay.

Antibacterial MIC MDR-TB Repurposing

Calcium Salt Form: Implications for Solubility and Research Formulation

The calcium salt form (CAS 17146-81-5) differs from the more common hydrochloride salt (CAS 64-73-3) in its physical and chemical properties. While the hydrochloride has a reported aqueous solubility of ~1 g/60 mL, the calcium salt's solubility profile is distinct and often requires organic solvents like DMSO for stock solutions in research settings [1]. This is due to the higher molecular weight and different crystal lattice energy.

Formulation Solubility Analytical Standard Salt Selection

Optimal Use Cases for Demeclocycline Calcium Based on Quantitative Evidence


Investigating ADH Signaling and Nephrogenic Diabetes Insipidus in Rodent Models

The unique and potent ADH-antagonistic effect of demeclocycline makes it an essential tool for in vivo studies on water homeostasis, vasopressin signaling, and the pathophysiology of hyponatremia . In rodent models of SIADH, demeclocycline has been shown to effectively reverse induced hyponatremia [1]. Its longer half-life (10-17 hours) compared to tetracycline (6-11 hours) is advantageous for maintaining stable plasma concentrations and reducing dosing frequency in chronic administration studies [2].

Analytical Chemistry and Reference Standard Procurement

For analytical method development and validation, such as HPLC or mass spectrometry assays for demeclocycline quantification in biological matrices, the precise molecular weight (967.77 g/mol) and specific CAS number (17146-81-5) of the calcium salt are critical . The distinct chemical identity ensures accuracy in molarity calculations and instrument calibration, a necessity not served by substituting the hydrochloride salt (CAS 64-73-3, MW 501.31 g/mol) .

Drug Repurposing Screens for MDR Tuberculosis

The 2023 study by Liang et al. provides quantitative justification for including demeclocycline in focused libraries for repurposing screens against MDR-TB, demonstrating an in vitro MIC range of 0.25-25.06 μg/mL against clinical isolates [1]. While not the most potent analog (doxycycline showed lower MICs), its activity profile warrants its use in hit-finding campaigns exploring tetracycline backbones for novel anti-tubercular agents.

Technical Documentation Hub

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